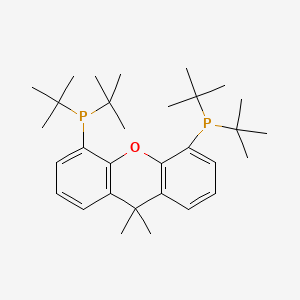

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Übersicht

Beschreibung

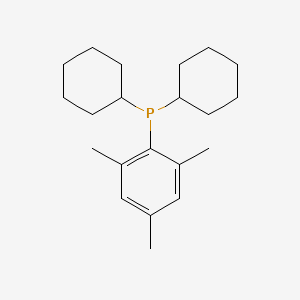

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-Bu-Xantphos, is a chemical compound with the molecular formula C31H48OP2 . It has a molecular weight of 498.67 .

Molecular Structure Analysis

The molecule contains a total of 84 bonds, including 36 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ether, and 2 phosphane .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point range of 153-157 °C . The compound has a molecular weight of 498.66 .Wissenschaftliche Forschungsanwendungen

t-Bu-Xantphos: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Katalyse in Kreuzkupplungsreaktionen: t-Bu-Xantphos dient als effektiver Ligand in palladiumkatalysierten Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind. Es ist besonders nützlich in Suzuki-Miyaura- und Stille-Kupplungsreaktionen und sorgt für Stabilität und Effizienz im katalytischen Prozess .

Alkenylzincierung von Alkinen: Diese Verbindung wird in kobaltkatalysierten Alkenylzincierungen von unfunktionalisierten Alkinen verwendet. Der Prozess beinhaltet die Addition einer Alkenylzink-Spezies an ein Alkin, wodurch die Bildung komplexer Molekülstrukturen ermöglicht wird .

Alkylborierung von Alkenen: t-Bu-Xantphos wird auch in kobaltkatalysierten Alkylborierungen von Alkenen eingesetzt. Diese Methode ermöglicht die direkte Addition von Alkylborverbindungen an Alkene, was eine wertvolle Transformation in der organischen Synthese darstellt .

N-Alkylierung von Aminen: Die Verbindung findet Anwendung in palladiumkatalysierten N-Alkylierungen von Aminen unter Verwendung von primären und sekundären Alkoholen. Diese Reaktion ist wichtig für die Synthese verschiedener Amin-Derivate .

Kompatibilität mit Buchwald-Prekatalysatoren: Es ist kompatibel mit G3- und G4-Buchwald-Prekatalysatoren und erhöht die Stabilität und reduziert die Bildung von Nebenprodukten in Lösung während der Kupplungsanwendungen .

Hochdurchsatz-Experimente: t-Bu-Xantphos kann in Hochdurchsatz-Experimenten zur Entwicklung von katalytischen Reaktionen verwendet werden, was für die Weiterentwicklung der organischen Syntheseforschung unerlässlich ist .

Wirkmechanismus

Target of Action

The primary target of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-Bu-Xantphos, is to act as a ligand in various metal-catalyzed reactions . It is used in the cobalt-catalyzed alkenylzincation of unfunctionalized alkynes and the cobalt-catalyzed alkylboration of alkenes .

Mode of Action

t-Bu-Xantphos interacts with its targets by binding to the metal catalysts used in the reactions. This interaction enhances the efficiency of the reactions and results in the formation of new compounds .

Biochemical Pathways

The affected pathways involve the catalytic cycles of the metal-catalyzed reactions. The presence of t-Bu-Xantphos influences these pathways by facilitating the formation of the desired products .

Pharmacokinetics

Its impact on bioavailability is significant in the context of these reactions, as it aids in the efficient conversion of reactants to products .

Result of Action

The molecular and cellular effects of t-Bu-Xantphos’s action are observed in the products of the reactions it catalyzes. For instance, it is used in the palladium-catalyzed N-alkylation of amines using primary and secondary alcohols, resulting in the formation of new alkylated amine compounds .

Biochemische Analyse

Biochemical Properties

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene plays a crucial role in biochemical reactions, primarily as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that facilitate catalytic processes. For instance, it is known to form complexes with copper and silver ions, which are used in photophysical studies . These interactions are typically characterized by the formation of coordination bonds between the phosphine groups of this compound and the metal ions, leading to enhanced stability and reactivity of the resulting complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its complexes can affect the photophysical properties of cells, potentially altering their behavior under specific conditions . Additionally, the presence of this compound in cellular environments can lead to changes in the expression of genes involved in metabolic pathways, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metal ions, which can either inhibit or activate specific enzymes. These interactions often result in changes in gene expression, as the complexes can influence transcription factors and other regulatory proteins. The binding of this compound to metal ions also enhances the stability and reactivity of the complexes, facilitating various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of the compound is generally high, but it can degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that its complexes can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. Understanding these dosage effects is essential for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its complexes with metal ions can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism. The role of this compound in these pathways highlights its importance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is crucial for its function, as it needs to reach target sites to form effective complexes with metal ions and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as it needs to be in the right place to interact with its target biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its role in biochemical processes.

Eigenschaften

IUPAC Name |

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZANJFJXHMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584820 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856405-77-1 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

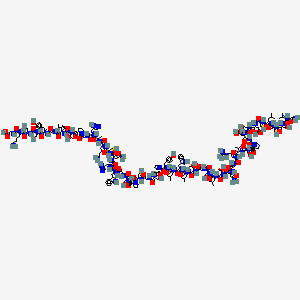

Feasible Synthetic Routes

Q & A

Q1: What makes t-Bu-Xantphos unique compared to other diphosphine ligands in transition metal catalysis?

A: t-Bu-Xantphos distinguishes itself with its bulky tert-butyl substituents and rigid xanthene backbone. [] These structural features translate into a larger natural bite angle compared to similar ligands like Ph-Xantphos. [] This larger bite angle influences the reactivity and selectivity of the metal complexes it forms, often leading to enhanced catalytic activity. [, ] For example, in platinum-catalyzed direct amination reactions, t-Bu-Xantphos, despite its large bite angle, showed lower activity compared to Xantphos, highlighting that other factors like the substituents on the phosphorous atoms also play a crucial role. []

Q2: How does the oxygen atom in the xanthene backbone of t-Bu-Xantphos contribute to its coordination chemistry?

A: The oxygen atom can act as an additional donor to the metal center, leading to the formation of unique pincer complexes. [] This hemilabile behavior is observed with metals like rhodium and platinum. [] The trans influence of the oxygen donor atom was found to be dependent on the bridgehead atom in the xanthene backbone, with t-Bu-sixantphos < t-Bu-thixantphos < t-Bu-xantphos. []

Q3: Can you provide examples of reactions where t-Bu-Xantphos-metal complexes have demonstrated catalytic activity?

A: t-Bu-Xantphos has found applications in various catalytic transformations. For instance, a copper(I) alkoxide complex with t-Bu-Xantphos effectively catalyzes the alkynylation of trifluoromethyl ketones. [] Another example is the copper(I)-catalyzed intramolecular hydroamination of alkenes, where t-Bu-Xantphos-based catalysts facilitate the formation of pyrrolidine and piperidine derivatives with high efficiency. [] Additionally, a gold(I) chloride complex, tBuXantphosAuCl, showed promising activity in the catalytic transformation of the C-F bond of aromatic substrates to C-X (X = O, S, N) bonds. []

Q4: What is the significance of the longer Au-Cl bond length observed in the tBuXantphosAuCl complex?

A: The significantly longer Au-Cl bond in tBuXantphosAuCl compared to other gold complexes suggests a weaker bond. [] This weakening is attributed to the steric bulk of the t-Bu-Xantphos ligand and its influence on the coordination geometry around the gold center. [] This weaker Au-Cl bond potentially facilitates ligand exchange reactions, a crucial aspect of its catalytic activity. []

Q5: Have there been any investigations into the structural rigidity of t-Bu-Xantphos complexes under high pressure?

A: Single crystal X-ray diffraction studies on copper(I) and silver(I) complexes of t-Bu-Xantphos under ambient and elevated pressure conditions showed minimal structural changes with increasing pressure. [] This finding suggests a high degree of structural rigidity, a desirable property for potential applications in high-pressure catalytic processes.

Q6: Has t-Bu-Xantphos been explored in the context of halogen bonding interactions?

A: Interestingly, a study on a trans-dibromogold(III) t-Bu-Xantphos complex revealed the presence of attractive Br···Br interactions in the solid state. [] These interactions drive the self-assembly of the complex into infinite 1-dimensional chains. [] DFT calculations and topological analysis of the electron density further support the presence and significance of these halogen bonding interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)